molecular formula C11H8ClN5O2 B5729376 3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine

Cat. No.: B5729376
M. Wt: 277.66 g/mol
InChI Key: XVSSCVUOXQOFIU-VIZOYTHASA-N
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Description

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine is a complex organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine typically involves the condensation of 3-chloropyrazin-2-amine with 3-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and pyrazine moieties allows for interactions with various biological macromolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloropyrazin-2-amine: A precursor in the synthesis of 3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine.

    3-nitrobenzaldehyde: Another precursor used in the synthesis.

    Pyrrolopyrazine derivatives: Compounds with similar pyrazine rings but different substituents, exhibiting diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and nitrophenyl groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O2/c12-10-11(14-5-4-13-10)16-15-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,14,16)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSCVUOXQOFIU-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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